1-CYCLOPENTYL-5-METHYL-1H-PYRAZOLE
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Overview
Description
1-Cyclopentyl-5-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The molecular formula of this compound is C9H14N2, and it has a molecular weight of 150.22 g/mol .
Preparation Methods
The synthesis of 1-cyclopentyl-5-methyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopentanone with hydrazine hydrate and methylhydrazine can yield the desired pyrazole derivative . Industrial production methods often employ transition-metal catalysts and photoredox reactions to enhance the efficiency and yield of the synthesis . Additionally, one-pot multicomponent processes have been explored to streamline the synthesis .
Chemical Reactions Analysis
1-Cyclopentyl-5-methyl-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-Cyclopentyl-5-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: This compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by occupying the active site, thereby preventing substrate binding. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-Cyclopentyl-5-methyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazole: Known for its anti-inflammatory properties.
3,5-Dimethyl-1H-pyrazole: Used as a ligand in coordination chemistry.
1,5-Diphenyl-1H-pyrazole: Investigated for its antimicrobial potential.
The uniqueness of this compound lies in its specific cyclopentyl and methyl substitutions, which confer distinct chemical and biological properties .
Properties
CAS No. |
1171370-67-4 |
---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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